Granuliberin R

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Granuliberin R was synthesized using the ‘hold-in-solution’ method . This method was applied to the preparation of the fragment peptides .Molecular Structure Analysis

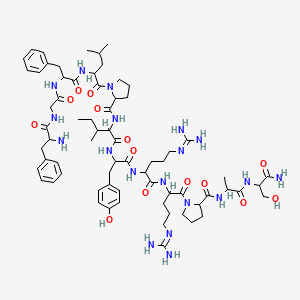

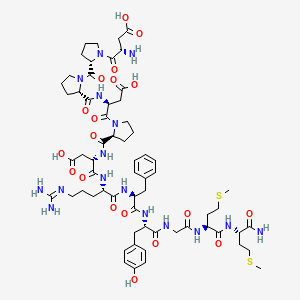

The molecular weight of Granuliberin R is 1422.68 . Its formula is C69H103N19O14 . The IUPAC name is N-[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]-1-[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide .Chemical Reactions Analysis

Granuliberin R can act on rat peritoneal mast cells to liberate granules and release histamine . It does not alter the release of catecholamines and adenine nucleotides from cultured adrenal chromaffin cells .Physical And Chemical Properties Analysis

Granuliberin R has a density of 1.41±0.1 g/cm3 at 20 ºC . It is soluble in water .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Granuliberin R, a new dodecapeptide isolated from Rana rugosa, was synthesized using the ‘hold-in-solution’ method . This method was applied to the preparation of the fragment peptides .

Antimicrobial Applications

The amphibian skin, from which Granuliberin R is isolated, is a rich source of antimicrobial peptides . These peptides, including Granuliberin R, can be used in the development of new antimicrobial agents .

Mast Cell Degranulation

Granuliberin R is a mast cell degranulating peptide . It can induce the release of histamine from mast cells , which plays a crucial role in allergic reactions and inflammatory responses.

Potassium Efflux

Granuliberin R increases potassium (K+) efflux in mast cells . This property could be useful in research related to cellular signaling and homeostasis.

Inhibition of Cell Proliferation

Granuliberin R has been found to inhibit basal gingival epithelial cell proliferation in animal models . This could potentially be applied in research related to cancer and other diseases characterized by uncontrolled cell proliferation.

Protein Binding

Granuliberin R can be used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins . This is essential for developing relationships between proteins and other cellular components .

Wirkmechanismus

Target of Action

Granuliberin R, a dodecapeptide derived from the skin of the frog Rana rugosa, is a novel amphibian-origin mast cell degranulating peptide . It primarily targets rat peritoneal mast cells, prompting them to release granules and histamine .

Mode of Action

Granuliberin R interacts with its target cells, the mast cells, by inducing histamine release and increasing potassium efflux . This interaction results in the degranulation of the mast cells .

Biochemical Pathways

The biochemical pathways affected by Granuliberin R are primarily related to the degranulation of mast cells and the subsequent release of histamine . The downstream effects of this include the potential for an inflammatory response, as histamine is a key mediator of inflammation.

Result of Action

The primary molecular and cellular effect of Granuliberin R’s action is the degranulation of mast cells and the release of histamine . This can lead to various physiological responses, including inflammation and allergic reactions. Additionally, Granuliberin R has been found to inhibit basal gingival epithelial cell proliferation in animal models, potentially through a mechanism involving suppression of mitotic activity .

Safety and Hazards

Granuliberin R should be handled with care. Avoid dust formation, breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

N-[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]-1-[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H103N19O14/c1-6-40(4)56(86-64(99)54-24-16-32-88(54)67(102)51(33-39(2)3)84-61(96)49(35-43-19-11-8-12-20-43)80-55(91)37-78-59(94)46(70)34-42-17-9-7-10-18-42)65(100)83-50(36-44-25-27-45(90)28-26-44)62(97)81-47(21-13-29-76-68(72)73)60(95)82-48(22-14-30-77-69(74)75)66(101)87-31-15-23-53(87)63(98)79-41(5)58(93)85-52(38-89)57(71)92/h7-12,17-20,25-28,39-41,46-54,56,89-90H,6,13-16,21-24,29-38,70H2,1-5H3,(H2,71,92)(H,78,94)(H,79,98)(H,80,91)(H,81,97)(H,82,95)(H,83,100)(H,84,96)(H,85,93)(H,86,99)(H4,72,73,76)(H4,74,75,77) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNSWGKGZHMSIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CC5=CC=CC=C5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H103N19O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1422.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Granuliberin R | |

CAS RN |

64704-41-2 |

Source

|

| Record name | Granuliberin R | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064704412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What is Granuliberin R and what is its main biological activity?

A1: Granuliberin R is a dodecapeptide amide originally isolated from the skin of the wrinkled frog, Rana rugosa [, ]. It's characterized by its ability to induce degranulation of mast cells, leading to the release of histamine and other inflammatory mediators [, ].

Q2: What is the amino acid sequence of Granuliberin R?

A2: The amino acid sequence of Granuliberin R is: Phenylalanine-Glycine-Phenylalanine-Leucine-Proline-Isoleucine-Tyrosine-Arginine-Arginine-Proline-Alanine-Serine-NH2 [, , ].

Q3: How does Granuliberin R compare in potency to other known mast cell degranulating agents?

A3: Research suggests that the potency of Granuliberin R in triggering histamine release from mast cells is comparable to that of Substance P and Bradykinin [].

Q4: Which structural features of Granuliberin R are essential for its histamine-releasing activity?

A4: Studies utilizing various fragment peptides of Granuliberin R revealed that the central tetrapeptide sequence, -Isoleucine-Tyrosine-Arginine-Arginine-, is crucial for its histamine-releasing action [].

Q5: How does Granuliberin R affect the mitotic activity of cells in the oral mucosa?

A5: Experiments in rats showed that injecting Granuliberin R into the gingiva leads to a decrease in the mitotic activity of basal layer cells in the gingival epithelium. This decrease is accompanied by mast cell degranulation and migration toward the epithelium [, ].

Q6: Does Granuliberin R's effect on mast cells have broader implications beyond histamine release?

A6: Yes, research indicates that Granuliberin R's influence on mast cells extends to the regulation of fibroblast proliferation and blood flow in the gingiva, highlighting its potential role in tissue remodeling and inflammatory processes [].

Q7: What is the significance of Granuliberin R being a peptide derived from amphibian skin?

A7: Granuliberin R's discovery in frog skin contributes to the understanding of the diverse array of bioactive peptides found in amphibian skin secretions, many of which have potential pharmacological applications [].

Q8: Has Granuliberin R been chemically synthesized, and if so, what method was employed?

A8: Yes, Granuliberin R has been successfully synthesized in the laboratory. One approach utilized the "hold-in-solution" method for the preparation of fragment peptides, which were then coupled to assemble the complete molecule [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1593263.png)